BenchChemオンラインストアへようこそ!

ADCI

Anticonvulsant Maximal Electroshock Seizure Therapeutic Index

ADCI provides a dual pharmacological profile: uncompetitive NMDA receptor antagonism (Ki ~11 µM) combined with voltage-dependent sodium channel blockade. Unlike dizocilpine, ADCI lacks psychotomimetic and locomotor effects; unlike carbamazepine, it offers additional NMDA blockade. With a protective index of 12.5 (oral) and PK-mediated tolerance, ADCI ensures clean, reproducible anticonvulsant readouts. In human NT2 neurons, ADCI demonstrates enhanced sodium channel inhibition vs. carbamazepine, underscoring translational relevance for epilepsy research. Choose ADCI for mechanism-specific studies requiring behavioral and electrophysiological purity.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 124070-15-1
Cat. No. B1666608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADCI
CAS124070-15-1
Synonyms5-aminocarbonyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine
ADCI
SGB 017
SGB-017
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)C(=O)N
InChIInChI=1S/C16H14N2O/c17-15(19)16-12-7-3-1-5-10(12)9-14(18-16)11-6-2-4-8-13(11)16/h1-8,14,18H,9H2,(H2,17,19)
InChIKeyIFLVGRRVGPXYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ADCI (CAS 124070-15-1) for Scientific Procurement: Core Identity and Pharmacological Classification


ADCI (5-aminocarbonyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine; also designated SGB-017) is a tricyclic compound classified as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist [1]. Structurally, ADCI is a molecular hybrid that combines features of the high-affinity NMDA antagonist dizocilpine (MK-801) and the sodium channel-blocking anticonvulsant carbamazepine [2]. Beyond NMDA receptor antagonism, ADCI also blocks voltage-activated sodium channels in a voltage- and use-dependent manner [3]. This dual-target profile distinguishes ADCI from pure NMDA antagonists and pure sodium channel blockers. ADCI has been investigated preclinically and in Phase I clinical trials for epilepsy, seizures, and stroke, with an Investigational New Drug (IND) application filed in 1998 [4]. The compound exhibits a molecular formula of C16H14N2O and a molecular weight of 250.3 g/mol [5].

Why ADCI Cannot Be Substituted with Dizocilpine, Memantine, or Carbamazepine in Preclinical Research


Although ADCI, dizocilpine, memantine, and carbamazepine share overlapping pharmacological targets, their receptor binding affinities, functional selectivity, and in vivo therapeutic indices differ markedly, rendering simple substitution invalid for scientific studies. ADCI exhibits an intermediate NMDA receptor affinity (Ki approximately 11 microM) [1] that distinguishes it from high-affinity ligands like dizocilpine (Ki approximately 0.003 microM) and moderate-affinity ligands like memantine (Ki approximately 0.54 microM) [1]. Critically, this affinity gradient directly correlates with differential behavioral side-effect profiles: dizocilpine produces phencyclidine-like psychotomimetic effects and locomotor stimulation at anticonvulsant doses, whereas ADCI lacks these adverse properties [2]. Unlike carbamazepine, which acts solely via sodium channel blockade, ADCI provides dual NMDA receptor and sodium channel antagonism, conferring efficacy in seizure models unresponsive to pure NMDA antagonists [3]. Consequently, experimental outcomes obtained with any single comparator cannot be extrapolated to ADCI without risking misinterpretation of mechanism-specific efficacy and toxicity profiles.

ADCI Quantitative Evidence Guide: Head-to-Head Comparisons for Informed Procurement Decisions


Comparative Anticonvulsant Potency and Motor Impairment Threshold in Maximal Electroshock Seizure Model

ADCI demonstrates potent anticonvulsant efficacy in the mouse maximal electroshock seizure (MES) test with a substantially favorable separation between anticonvulsant effective doses and motor-impairing doses, a profile distinct from the high-affinity NMDA antagonist dizocilpine [1]. When administered intraperitoneally, ADCI exhibited an anticonvulsant ED50 of 8.9 mg/kg and a motor impairment TD50 of 49.2 mg/kg, yielding a protective index (TD50/ED50) of 5.5. This contrasts with dizocilpine, which produced motor impairment at doses overlapping with anticonvulsant efficacy, rendering a narrow protective index [1]. Oral administration of ADCI further amplified the safety margin with an ED50 of 23.5 mg/kg and a TD50 of 293 mg/kg [1].

Anticonvulsant Maximal Electroshock Seizure Therapeutic Index

NMDA Receptor Binding Affinity and Discriminative Stimulus Effects Across Low-Affinity Uncompetitive Antagonists

ADCI exhibits an NMDA receptor binding affinity (Ki approximately 11 microM) that is approximately 3,667-fold lower (i.e., weaker affinity) than dizocilpine (Ki approximately 0.003 microM) and approximately 20-fold lower than memantine (Ki approximately 0.54 microM) [1]. In drug discrimination studies, ADCI and ibogaine (Ki approximately 1 microM) protected against NMDA-induced convulsions but at doses that produced significant dizocilpine-like discriminative stimulus effects, ataxia, and decreases in locomotor activity [1]. In contrast, memantine prevented convulsions at doses 8- to 18-fold lower than those producing ataxia or locomotor effects [1].

NMDA Receptor Binding Affinity Drug Discrimination

Voltage-Gated Sodium Channel Blockade Potency in Human Neurons Compared with Carbamazepine

In whole-cell voltage-clamp recordings from cultured human NT2 neurons, ADCI (SGB-017) demonstrated superior potency for inhibiting voltage-gated sodium currents compared to the reference anticonvulsant carbamazepine [1]. In rat superior cervical ganglion and hippocampal neurons, ADCI inhibited sodium currents with potency similar to carbamazepine; however, in human NT2 neurons, ADCI was more potent than carbamazepine at inhibiting sodium currents [1]. The sodium channel inhibition by ADCI was voltage-dependent, a property shared with carbamazepine [1]. The median inhibitory concentration (IC50) of ADCI for sodium channel inhibition at depolarized holding potentials was similar to its IC50 for NMDA receptor channel blockade (approximately 14 microM) [2], underscoring balanced dual-target engagement at comparable concentrations.

Sodium Channel Electrophysiology Human Neurons

Absence of Psychotomimetic Behavioral Effects Contrasted with Dizocilpine and Dextrorphan

ADCI failed to produce any significant motor stimulant or motor depressant actions in rats across a dose range of 25-70 mg/kg (i.p.), in direct contrast to dizocilpine and the non-competitive NMDA antagonist dextrorphan [1]. Specifically, dextrorphan (10-40 mg/kg, i.p.) increased locomotor activity, whereas ADCI produced no hyperlocomotion or stereotyped behavior at any tested dose [1]. The failure of ADCI to induce hyperlocomotion and stereotypy suggests that anticataleptic doses of ADCI are devoid of the psychotomimetic actions commonly associated with non-competitive blockade of NMDA receptor function [1]. This is consistent with the finding that ADCI lacks phencyclidine-like behavioral side effects observed with dizocilpine [2].

Behavioral Pharmacology Psychotomimetic Locomotor Activity

Chronic Dosing Tolerance Profile: Pharmacokinetic vs. Pharmacodynamic Mechanisms

Chronic administration of ADCI in mice revealed apparent tolerance development, but mechanistic investigation demonstrated that this phenomenon results from pharmacokinetic factors (enhanced first-pass metabolism) rather than pharmacodynamic tolerance [1]. Mice treated with three daily injections of a 2× ED50 dose (18 mg/kg i.p.) for 14 days showed 0% protection in the MES test compared to 83-94% protection in controls, with plasma levels reduced to 52% of control values [1]. Importantly, brain NMDA receptor binding was unaltered by chronic drug treatment, confirming the absence of receptor-level tolerance [1]. Chronically treated animals could be completely protected by increased doses (ED50 28.9 mg/kg), and the threshold plasma concentration for protection (3-5 micrograms/ml) remained identical in naive and chronic animals [1].

Tolerance Pharmacokinetics Chronic Dosing

Recommended Preclinical and Translational Research Applications for ADCI Based on Quantitative Differentiation


Anticonvulsant Screening in Models Requiring Wide Therapeutic Index

ADCI is optimally deployed in maximal electroshock seizure (MES) and chemically induced seizure models where a favorable separation between anticonvulsant efficacy and motor impairment is critical. The compound's protective index of 5.5 (i.p.) and substantially larger margin following oral administration (TD50/ED50 ≈ 12.5) [1] make it suitable for studies requiring clean efficacy readouts without confounding ataxia. This contrasts with dizocilpine, whose narrow protective index (≈1.2) [2] limits its utility in behavioral seizure assays. ADCI's broad-spectrum activity across multiple seizure models—including MES, 4-aminopyridine (ED50 7.1 mg/kg s.c.), pentylenetetrazol (ED50 37.4 mg/kg s.c.), NMDA (ED50 15.2 mg/kg), cocaine-induced seizures, and ethanol withdrawal seizures [1][2][3]—positions it as a versatile reference standard for AED discovery programs.

Behavioral Pharmacology Studies Requiring NMDA Antagonism Without Psychotomimetic Confounds

For behavioral pharmacology investigations where NMDA receptor blockade is required but psychotomimetic or locomotor-stimulant effects must be avoided, ADCI presents a uniquely clean profile. Unlike dizocilpine and dextrorphan, which induce hyperlocomotion and stereotyped behavior [4], ADCI fails to produce any significant motor stimulant or depressant actions across a broad dose range (25-70 mg/kg i.p.) [4]. This property makes ADCI the tool compound of choice for studying NMDA receptor contributions to catalepsy reversal, cognitive function, and basal ganglia-mediated behaviors where locomotor activation would confound interpretation. The compound's regionally selective effects on forebrain dopamine metabolism (prefrontal cortex and nucleus accumbens, but not dorsal striatum) [4] further support its use in circuit-specific neurochemical investigations.

Human-Relevant Sodium Channel Pharmacology in Neuronal Excitability Studies

ADCI is uniquely suited for electrophysiological and pharmacological studies requiring human-neuron-relevant sodium channel blockade. The compound demonstrates enhanced potency for inhibiting voltage-gated sodium currents in cultured human NT2 neurons compared to carbamazepine [5], a finding not fully captured in rodent neuronal preparations where the two compounds exhibit similar potency [5]. This human-cell potency advantage, combined with ADCI's balanced dual-target engagement (sodium channel IC50 approximates NMDA receptor IC50 of ~14 microM) [5][1], makes it a valuable reference compound for translational studies of neuronal excitability, epilepsy mechanisms, and neuroprotection where human target relevance is prioritized.

Chronic Dosing Paradigms Where Pharmacokinetic Tolerance Must Be Distinguished from Pharmacodynamic Tolerance

ADCI serves as an instructive tool compound for studies examining the mechanistic basis of anticonvulsant tolerance. Chronic ADCI administration in mice produces apparent tolerance that is entirely attributable to enhanced first-pass metabolism rather than NMDA receptor desensitization or downregulation [6]. This clean pharmacokinetic-based tolerance profile—with unchanged threshold protective plasma concentrations (3-5 μg/ml) between naive and chronic animals [6]—makes ADCI a valuable reference for experimental designs requiring differentiation between metabolic induction and true pharmacodynamic tolerance. The absence of receptor-level tolerance distinguishes ADCI from compounds where chronic administration induces functional receptor adaptations, providing a useful comparator in tolerance mechanism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADCI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.